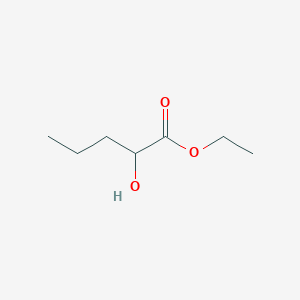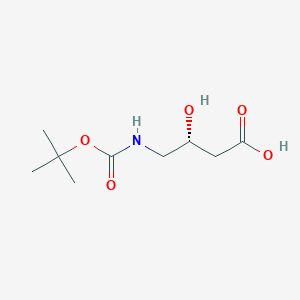
(s)-4-Chlorostyrene oxide
Descripción general
Descripción
Metal oxides are important due to their tunable electrical, magnetic, and optical properties . They are stable and durable and are used widely in industries related to the environment, security, medicines, petrochemicals, and agricultural fields .
Synthesis Analysis
The synthesis of metal oxides is typically the first step of any materials science research in a field or application involving oxide materials . Four main synthesis routes are described, namely the solid-state reaction route, the Pechini route, the combustion route, and the precipitation route .Molecular Structure Analysis
The structural evolution of metal oxides, radial distribution functions, chemical components, and distribution of units in the system are analyzed to investigate the influence of the oxide on the early growth mechanism .Chemical Reactions Analysis
High-temperature solid oxide cells (SOCs) can be used as a practical alternative for the generation of value-added chemicals and energy-intensive fuels .Physical And Chemical Properties Analysis
Metal oxide nanoparticles exhibit various properties such as nonlinear optical properties, higher ductility at elevated temperatures than the coarse-grained ceramics, cold welding properties, superparamagnetic behavior, unique catalytic, sensitivity, and selective activity .Aplicaciones Científicas De Investigación
Chemical Research
“(S)-2-(4-Chlorophenyl)oxirane” is a chemical compound used in various research applications. It’s often used as a reagent or intermediate in the synthesis of other chemical compounds .
Material Science
In the field of material science, “(S)-2-(4-Chlorophenyl)oxirane” could potentially be used in the creation of new materials. However, more research is needed in this area .
Pharmaceutical Research
“(S)-2-(4-Chlorophenyl)oxirane” could potentially be used in pharmaceutical research, particularly in the development of new drugs. Its properties could make it useful in the synthesis of pharmaceutical compounds .
Environmental Science
In environmental science, “(S)-2-(4-Chlorophenyl)oxirane” could potentially be used in studies related to pollution and environmental contamination. However, more research is needed in this area .
Industrial Applications
“(S)-2-(4-Chlorophenyl)oxirane” could potentially have industrial applications, particularly in the production of polymers and plastics .
Surface Raman Spectroscopy
“(S)-2-(4-Chlorophenyl)oxirane” has been used in studies involving surface Raman spectroscopy, a powerful analytical tool for interfacial structures .
Safety And Hazards
Safety data sheets provide information on the potential hazards of handling certain substances. For example, Styrene oxide is classified as a flammable liquid, acute toxicity, skin irritation, eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, and short-term aquatic hazard .
Direcciones Futuras
The development of new materials at the nanoscale level is a promising future direction. For example, the discovery of two-dimensional (2D) Ti3C2 has created a new family of 2D transition metal carbides, nitrides, and carbonitrides . The flexibility of fuel, which allows the use of hydrogen, carbon dioxide, methane, and other hydrocarbons to power the cells is certainly a primary one .
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455310 | |
| Record name | (S)-2-(4-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-chlorophenyl)oxirane | |
CAS RN |
97466-49-4, 21019-51-2 | |
| Record name | 4-Chlorostyrene oxide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(4-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-(4-chlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSTYRENE OXIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain how (S)-4-chlorostyrene oxide is produced using biocatalysts, as mentioned in the research?
A1: The research highlights the use of styrene monooxygenase (SMO) from Marinobacterium litorale for the production of optically pure (S)-4-chlorostyrene oxide. [] SMO is a biocatalyst, meaning it's an enzyme that facilitates chemical reactions within living organisms. The researchers cloned and expressed SMO in Escherichia coli bacteria, essentially turning them into tiny factories for (S)-4-chlorostyrene oxide. The engineered E. coli were able to convert 4-chlorostyrene into (S)-4-chlorostyrene oxide with high enantioselectivity (greater than 99% enantiomeric excess). [] This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)




